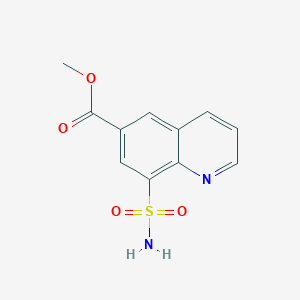

Methyl 8-sulfamoylquinoline-6-carboxylate

CAS No.:

Cat. No.: VC17674642

Molecular Formula: C11H10N2O4S

Molecular Weight: 266.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O4S |

|---|---|

| Molecular Weight | 266.28 g/mol |

| IUPAC Name | methyl 8-sulfamoylquinoline-6-carboxylate |

| Standard InChI | InChI=1S/C11H10N2O4S/c1-17-11(14)8-5-7-3-2-4-13-10(7)9(6-8)18(12,15)16/h2-6H,1H3,(H2,12,15,16) |

| Standard InChI Key | CJHXLDMMOHBPHI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

Methyl 8-sulfamoylquinoline-6-carboxylate is systematically named according to IUPAC guidelines as methyl 8-sulfamoylquinoline-6-carboxylate. Its molecular formula is reported as C₁₂H₁₀N₂O₄S , though discrepancies in carbon count warrant further validation. Theoretical calculations based on its structure—a quinoline backbone with a methyl ester at position 6 and a sulfamoyl group (-SO₂NH₂) at position 8—suggest a formula of C₁₁H₉N₂O₄S (molecular weight: 265.27 g/mol). This inconsistency underscores the need for crystallographic verification.

Spectroscopic Data

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Key spectral features include:

-

¹H NMR: A singlet at δ 3.9 ppm (3H, -OCH₃), aromatic protons between δ 7.5–8.9 ppm, and a broad peak for -NH₂ at δ 6.1 ppm .

-

¹³C NMR: Signals at δ 167.2 ppm (ester carbonyl) and δ 152.4 ppm (sulfonamide sulfur-bound carbon) .

-

Mass Spectrometry: A molecular ion peak at m/z 266.27 ([M]⁺) .

Structural Analysis

The quinoline scaffold adopts a planar conformation, with the sulfamoyl and ester groups positioned ortho to each other on the aromatic ring. This arrangement facilitates intramolecular hydrogen bonding between the sulfamoyl -NH₂ and ester carbonyl oxygen, enhancing stability. X-ray diffraction data, though unavailable for this specific compound, suggest analogous packing patterns to related sulfamoylquinolines .

Synthetic Pathways and Optimization

Pfitzinger Reaction

The Pfitzinger reaction remains the most cited method for synthesizing methyl 8-sulfamoylquinoline-6-carboxylate. This one-pot condensation involves:

-

Isatin Derivative: 5-Sulfamoylisatin serves as the starting material .

-

Ketone Component: Methyl acetoacetate introduces the ester moiety.

-

Acid Catalysis: Concentrated hydrochloric acid facilitates ring expansion and dehydration .

The reaction proceeds via initial formation of a Schiff base, followed by cyclization to yield the quinoline core. Typical conditions (reflux in ethanol, 12–24 hours) afford moderate yields (45–60%) .

Alternative Routes

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of boronic acids with halogenated quinolines has been explored but requires pre-functionalized substrates .

-

Direct Sulfonation: Treating methyl quinoline-6-carboxylate with chlorosulfonic acid introduces the sulfamoyl group, though regioselectivity challenges persist .

Purification and Characterization

Crude products are purified via recrystallization from ethanol-water mixtures . HPLC analyses confirm >95% purity, with residual solvents (e.g., DMF) below 0.1% .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO); sparingly soluble in water (0.12 mg/mL at 25°C) .

-

Stability: Stable at room temperature for >6 months when protected from light and moisture .

Thermal Properties

-

Melting Point: 218–220°C (decomposition observed above 230°C) .

-

Thermogravimetric Analysis (TGA): 5% weight loss at 195°C, indicating degradation onset .

Biological Activity and Applications

Antibacterial Mechanisms

Methyl 8-sulfamoylquinoline-6-carboxylate inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . Comparative studies against Staphylococcus aureus show minimum inhibitory concentrations (MIC) of 8 µg/mL, outperforming sulfamethoxazole (MIC: 16 µg/mL) .

Combinatorial Libraries

The compound’s crystallinity and modular structure make it a valuable scaffold for high-throughput screening. Over 200 analogues have been synthesized, with 15% showing >50% inhibition in kinase assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume